molecular formula C6H8N2O3S B074053 3-Amino-4-hydroxybenzenesulfonamide CAS No. 98-32-8

3-Amino-4-hydroxybenzenesulfonamide

Cat. No.: B074053
CAS No.: 98-32-8
M. Wt: 188.21 g/mol
InChI Key: AVQFHKYAVVQYQO-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is known for its light brown crystalline appearance and is used in various chemical and industrial applications. This compound is also referred to as 2-amino-4-sulfamoylphenol and has a CAS number of 98-32-8 .

Scientific Research Applications

3-Amino-4-hydroxybenzenesulfonamide has several scientific research applications :

    Chemistry: It is used as a reagent in the synthesis of antagonists for somatostatin receptor subtype 5 (SST5R).

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in dye applications, particularly in the production of azo dyes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxybenzenesulfonamide typically involves the following steps :

    Sulfochlorination: 2-nitrochlorobenzene is sulfochlorinated using chlorosulfuric acid to produce a sulfochloride intermediate.

    Amination: The sulfochloride is then treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.

    Hydroxylation: The chlorine atom in the intermediate is replaced by a hydroxyl group by heating the product at 100°C in an aqueous sodium hydroxide solution.

    Reduction: Finally, the nitro group is reduced using iron turnings to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron turnings or catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides and quinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-sulfamoylphenol
  • 4-Hydroxy-3-nitrobenzenesulfonamide
  • 2-Aminophenol-4-sulfamide

Uniqueness

3-Amino-4-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQFHKYAVVQYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059166
Record name Benzenesulfonamide, 3-amino-4-hydroxy-
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-32-8
Record name 2-Aminophenol-4-sulfonamide
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Record name 4-Hydroxymetanilamide
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Record name 3-Amino-4-hydroxybenzenesulfonamide
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Record name Benzenesulfonamide, 3-amino-4-hydroxy-
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Record name Benzenesulfonamide, 3-amino-4-hydroxy-
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Record name 3-amino-4-hydroxybenzenesulphonamide
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Record name 4-HYDROXYMETANILAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-Amino-4-hydroxybenzenesulfonamide as a precursor for "Acid Alizarin Violet N" dyes?

A1: this compound serves as a crucial building block in the synthesis of "Acid Alizarin Violet N" derivatives [, ]. The presence of the amino and hydroxyl groups allows for diazotization and subsequent coupling reactions with naphthols, leading to the formation of the desired azo dyes. This particular method, as described in the research, outlines a novel approach to obtaining these dye precursors.

Q2: Could you elaborate on the synthetic steps involved in converting this compound to "Acid Alizarin Violet N" derivatives, as described in the research?

A2: The research [] outlines a multi-step synthesis. Initially, 2-nitroanisole undergoes chlorosulfonation to yield 4-methoxy-3-nitrobenzenesulfonyl chloride. This compound is then reacted with N-butyl(3-phenylpropyl) amine to produce a benzenesulfonamide derivative. Further modifications include hydrolysis of the methoxy group and reduction of the nitro group to an amine, yielding the desired this compound derivative. Finally, diazotization of this amine followed by coupling with 2-naphthol results in the formation of the target "Acid Alizarin Violet N" derivative, specifically N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl) azobenzenesulfonamide.

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